molecular formula C8H12N2O B016962 1-Acetylpiperidine-4-carbonitrile CAS No. 25503-91-7

1-Acetylpiperidine-4-carbonitrile

Cat. No. B016962
Key on ui cas rn: 25503-91-7
M. Wt: 152.19 g/mol
InChI Key: NFDGRMQIOHRQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04101663

Procedure details

4-(3-trifluoromethylbenzoyl)piperidine is prepared in the following manner: A solution of 102.5 g of 3-bromobenzotrifluoride in 25 ml of ether is added dropwise to a stirring mixture of 11.5 g of magnesium turnings in 300 ml of anhydrous ether to maintain a moderate reflux. After total addition the resulting dark mixture is stirred for 1 hour at ambient temperature. A solvent of 60.0 g of 1-acetyl-4-cyanopiperidine in 100 ml of tetrahydrofuran is slowly added to this mixture and the mixture is stirred for 16 hours. An excess of an aqueous solution of ammonium chloride is added and the mixture is heated on a steam bath for 3 hours. The mixture is allowed to cool, extracted with benzene and the combined extracts are dried. The solvent is removed and the residue is dissolved in ethanol and basified with sodium hydroxide. The alkaline solution is refluxed for 3 hours, cooled and extracted with benzene. The combined benzene extracts are dried and the benzene is removed, leaving the oil, 4-(3 -trifluoromethylbenzoyl)piperidine, which is converted to the hydrochloride, mp. 196°-198° C.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[Mg].C([N:16]1[CH2:21][CH2:20][CH:19]([C:22]#N)[CH2:18][CH2:17]1)(=O)C.[Cl-].[NH4+].CC[O:28]CC>O1CCCC1>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:22]([CH:19]1[CH2:18][CH2:17][NH:16][CH2:21][CH2:20]1)=[O:28] |f:3.4|

Inputs

Step One
Name
Quantity
102.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
11.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-(3-trifluoromethylbenzoyl)piperidine is prepared in the following manner
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a moderate reflux
ADDITION
Type
ADDITION
Details
After total addition the resulting dark mixture
STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam bath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
the combined extracts are dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethanol and basified with sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
The alkaline solution is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene extracts are dried
CUSTOM
Type
CUSTOM
Details
the benzene is removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)C2CCNCC2)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.